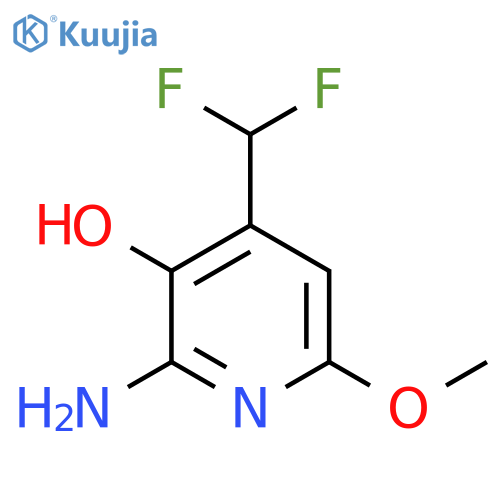

Cas no 1806815-08-6 (2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

1806815-08-6 structure

商品名:2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine

CAS番号:1806815-08-6

MF:C7H8F2N2O2

メガワット:190.147428512573

CID:4800643

2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine

-

- インチ: 1S/C7H8F2N2O2/c1-13-4-2-3(6(8)9)5(12)7(10)11-4/h2,6,12H,1H3,(H2,10,11)

- InChIKey: HFSUSDIDKYSUSS-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(N=C(C=1O)N)OC)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 171

- トポロジー分子極性表面積: 68.4

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024005350-1g |

2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine |

1806815-08-6 | 97% | 1g |

$1,831.20 | 2022-03-31 | |

| Alichem | A024005350-500mg |

2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine |

1806815-08-6 | 97% | 500mg |

$1,038.80 | 2022-03-31 |

2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1806815-08-6 (2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine) 関連製品

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量